molecular formula C11H13NO2 B8586549 Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate CAS No. 72716-74-6

Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate

Cat. No. B8586549
CAS RN: 72716-74-6
M. Wt: 191.23 g/mol
InChI Key: UPQKGGCHMZDTBL-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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properties

CAS RN

72716-74-6

Product Name

Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-8H,3H2,1-2H3

InChI Key

UPQKGGCHMZDTBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.5 ml of piperidine are added to a solution of 25 g (0.19 mole) of malonic acid monoethyl ester in 50 ml of pyridine, followed by the dropwise addition of 17 g (0.14 mole) of 6-methyl-3-pyridine aldehyde. The mixture is refluxed for 5 hours and, after cooling, is poured onto a mixture of ice and concentrated hydrochloric acid. After extraction by shaking with diethyl ether, the organic phase is dried over sodium sulfate and concentrated by evaporation in vacuo, leaving 17.8 g (67%) of the title compound in the form of an oil which is further processed without purification.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A stirred mixture of 3-(6-methyl-3-pyridyl)acrylic acid (50.70 g), dry ethanol (350 ml) and concentrated sulphuric acid (25 ml) was heated under reflux for 18 hours and ethanol (~250 ml) was removed by evaporation. The residue was poured into ice-aqueous ammonia and the mixture was extracted with ether. The ether extracts were washed with water and evaporated to an oil which crystallised on standing to give ethyl 3-(6-methyl-3-pyridyl)acrylate, m.p. 36°-37°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

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